molecular formula C15H17NO4 B11844159 d-Ribalinidine CAS No. 87936-14-9

d-Ribalinidine

Cat. No.: B11844159
CAS No.: 87936-14-9
M. Wt: 275.30 g/mol
InChI Key: FQIQQNIQIRUWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d-Ribalinidine is a bioactive compound known for its significant pharmacological properties. It belongs to the class of alkaloids and has been identified in various plant species. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d-Ribalinidine typically involves the condensation of specific aromatic aldehydes with amines under acidic or basic conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs eco-friendly and cost-effective methods. For instance, the use of microwave-assisted synthesis has been explored to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

d-Ribalinidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant pharmacological activities .

Scientific Research Applications

d-Ribalinidine has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of d-Ribalinidine involves its interaction with molecular targets such as androgen receptors. It inhibits the activity of these receptors, thereby preventing the progression of prostate cancer. The compound binds to the receptor’s active site, blocking the binding of natural ligands and inhibiting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

d-Ribalinidine stands out due to its higher probabilities of being immunotoxic and mutagenic, making it a compound of interest for targeted cancer therapies .

Properties

CAS No.

87936-14-9

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

3,7-dihydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one

InChI

InChI=1S/C15H17NO4/c1-15(2)12(18)7-10-13(19)9-6-8(17)4-5-11(9)16(3)14(10)20-15/h4-6,12,17-18H,7H2,1-3H3

InChI Key

FQIQQNIQIRUWGC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC2=C(O1)N(C3=C(C2=O)C=C(C=C3)O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.